Welcome to the BenchChem Online Store!
molecular formula C8H9AsBrNO4 B1220354 4-(2-bromoacetylamino)benzenearsonic acid CAS No. 51146-91-9

4-(2-bromoacetylamino)benzenearsonic acid

Cat. No. B1220354
M. Wt: 337.99 g/mol
InChI Key: VATIUZAZSWNDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07186695B2

Procedure details

Sodium carbonate (40.14 g, 378.7 mmol) was added to water (200 mL) and stirred at room temperature until all solids had dissolved. To the stirred carbonate solution was added p-arsanilic acid (29.99 g, 138.2 mmol), portionwise, and the volume of the solution made up to 300 mL with addition of more water. The solution (pH 10 to 11) was allowed to stir for 30 mins, and if necessary, was filtered to remove any undissolved solid before being refridgerated for 2 to 3 hours. The solution was transferred to a separating funnel and ice chips were added. Bromoacetyl bromide (15 mL, 34.76 g, 172.1 mmol) was diluted in dichloromethane (50 mL) and approximately half of the dichloromethane solution was added carefully to the cold aqueous solution. The mixture was cautiously shaken, with frequent venting to avoid excessive build up of pressure. After 1 to 2 mins, the evolution of carbon dioxide had subsided, and more vigorous shaking was undertaken. The remaining portion of bromoacetyl bromide was carefully added and the procedure repeated. When the reaction was over, the solution was found to be pH 7. The lower dichloromethane layer was discarded, and the aqueous layer transferred to a 1 L flask and carefully acidified by dropwise addition of 98% sulfuric acid. Complete precipitation of the white product required addition of acid until the solution was approximately pH 1. The crude product was collected and dried at the pump, typically in yields of 50% to 75%. 1H-NMR (d6-DMSO): δ 4.09 (s, 2H), 7.73 (d, J=9 Hz, 2H), 7.83 (d, J=9 Hz, 2H), 10.87 (s, 1H). 13C-NMR (d6-DMSO): δ 30.53, 119.97, 127.34, 131.56, 143.08, 166.00 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
40.14 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
29.99 g
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
15 mL
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].C(=O)([O-])[O-].[CH:11]1[C:16]([NH2:17])=[CH:15][CH:14]=[C:13]([As:18]([OH:21])([OH:20])=[O:19])[CH:12]=1.[Br:22][CH2:23][C:24](Br)=[O:25].C(=O)=O.S(=O)(=O)(O)O>ClCCl.O>[Br:22][CH2:23][C:24]([NH:17][C:16]1[CH:11]=[CH:12][C:13]([As:18](=[O:20])([OH:21])[OH:19])=[CH:14][CH:15]=1)=[O:25] |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
40.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O
Name
Quantity
29.99 g
Type
reactant
Smiles
C1=CC(=CC=C1N)[As](=O)(O)O
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
15 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)Br
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature until all solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
STIRRING
Type
STIRRING
Details
to stir for 30 mins
Duration
30 min
FILTRATION
Type
FILTRATION
Details
if necessary, was filtered
CUSTOM
Type
CUSTOM
Details
to remove any undissolved solid
CUSTOM
Type
CUSTOM
Details
The solution was transferred to a separating funnel
ADDITION
Type
ADDITION
Details
ice chips were added
STIRRING
Type
STIRRING
Details
The mixture was cautiously shaken, with frequent venting
WAIT
Type
WAIT
Details
After 1 to 2 mins
Duration
1.5 (± 0.5) min
STIRRING
Type
STIRRING
Details
more vigorous shaking
CUSTOM
Type
CUSTOM
Details
the aqueous layer transferred to a 1 L flask
CUSTOM
Type
CUSTOM
Details
precipitation of the white product required
ADDITION
Type
ADDITION
Details
addition of acid until the solution
CUSTOM
Type
CUSTOM
Details
The crude product was collected
CUSTOM
Type
CUSTOM
Details
dried at the pump
CUSTOM
Type
CUSTOM
Details
typically in yields of 50% to 75%

Outcomes

Product
Details
Reaction Time
2.5 (± 0.5) h
Name
Type
Smiles
BrCC(=O)NC1=CC=C(C=C1)[As](O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.